![molecular formula C21H27NO3 B12586048 Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- CAS No. 478855-47-9](/img/structure/B12586048.png)
Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-: is an organic compound with the molecular formula C21H27NO3 . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its complex structure, which includes methoxy and phenylmethoxy substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the amide group can produce corresponding amines .
Scientific Research Applications
Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide with a benzene ring.
Acetamide: A smaller amide with an acetyl group.
Propionamide: An amide with a propionyl group.
Uniqueness
Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- is unique due to its complex structure, which includes multiple functional groups.
Properties
CAS No. |
478855-47-9 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C21H27NO3/c1-3-4-10-21(23)22-14-13-17-11-12-19(24-2)20(15-17)25-16-18-8-6-5-7-9-18/h5-9,11-12,15H,3-4,10,13-14,16H2,1-2H3,(H,22,23) |
InChI Key |
LCRUTXJZKVJNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


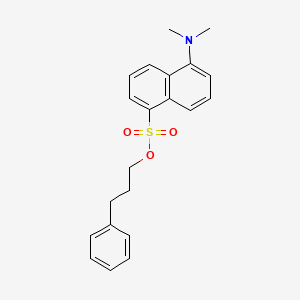
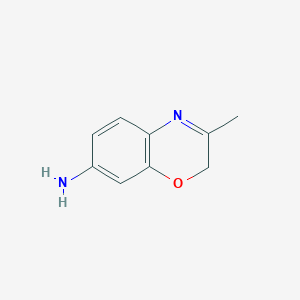
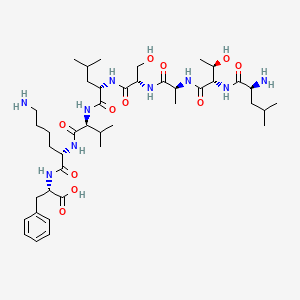
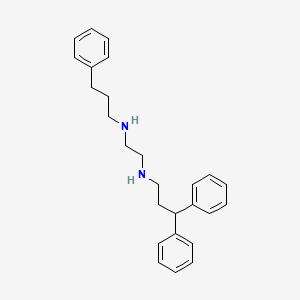
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
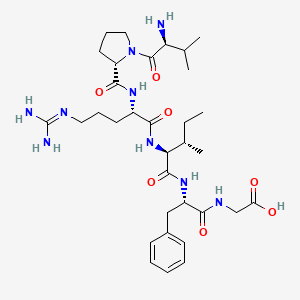
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
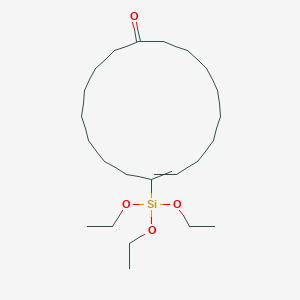
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)
![1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B12586059.png)
![4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12586066.png)
